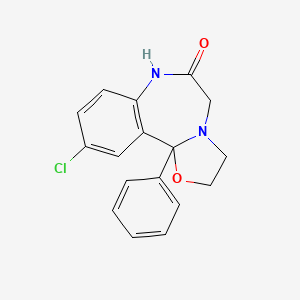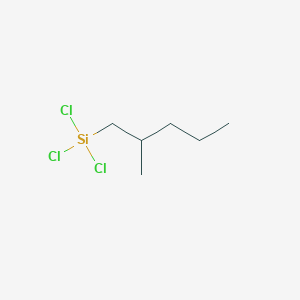
Trichloro(2-methylpentyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloro(2-methylpentyl)silane is an organosilicon compound with the chemical formula C6H13Cl3Si. It is a colorless liquid that is primarily used as an intermediate in the production of various silicon-based materials. This compound is known for its reactivity, particularly in the formation of siloxane polymers and other silicon-containing compounds.
準備方法
Synthetic Routes and Reaction Conditions
Trichloro(2-methylpentyl)silane can be synthesized through the direct chlorination of 2-methylpentylsilane. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as aluminum chloride, at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective formation of the trichlorosilane derivative.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as distillation to remove any impurities and ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Trichloro(2-methylpentyl)silane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes and hydrochloric acid.
Reduction: Can be reduced by alkali metals to form crosslinked silicon-containing materials.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.
Reduction: Alkali metals such as sodium or potassium, usually under an inert atmosphere.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Reduction: Crosslinked silicon-containing materials and alkali metal chlorides.
科学的研究の応用
Trichloro(2-methylpentyl)silane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and biomedical materials.
Industry: Utilized in the production of silicone resins, adhesives, and sealants.
作用機序
The mechanism of action of trichloro(2-methylpentyl)silane involves its reactivity with nucleophiles, such as water or alcohols, leading to the formation of silanols or alkoxysilanes. The silicon-carbon bond in the compound is highly reactive, allowing for various chemical transformations. The molecular targets and pathways involved in these reactions are primarily related to the formation and breaking of silicon-oxygen and silicon-carbon bonds.
類似化合物との比較
Similar Compounds
Trichlorosilane (HSiCl3): A precursor to ultrapure silicon in the semiconductor industry.
Methyltrichlorosilane (CH3SiCl3): Used in the production of crosslinked siloxane polymers.
Octadecyltrichlorosilane (C18H37SiCl3): Employed in the formation of self-assembled monolayers on surfaces.
Uniqueness
Trichloro(2-methylpentyl)silane is unique due to its specific alkyl group, which imparts distinct reactivity and properties compared to other trichlorosilanes. Its branched structure can influence the steric and electronic effects in chemical reactions, making it valuable for specialized applications in materials science and surface chemistry.
特性
CAS番号 |
18151-51-4 |
|---|---|
分子式 |
C6H13Cl3Si |
分子量 |
219.6 g/mol |
IUPAC名 |
trichloro(2-methylpentyl)silane |
InChI |
InChI=1S/C6H13Cl3Si/c1-3-4-6(2)5-10(7,8)9/h6H,3-5H2,1-2H3 |
InChIキー |
MDBOCLROFVYFHU-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


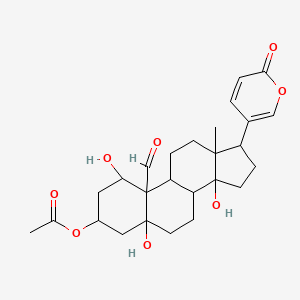
![1-Phenylbicyclo[1.1.0]butane](/img/structure/B14705402.png)
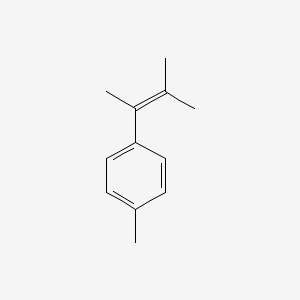

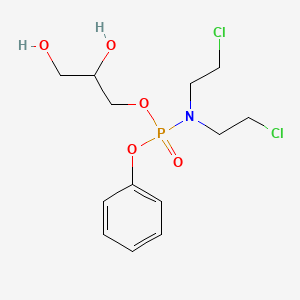
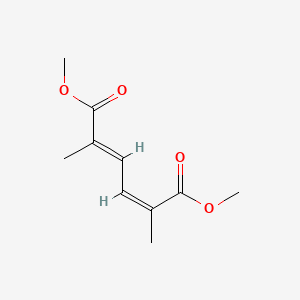
![[17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14705429.png)
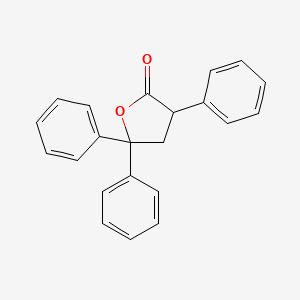
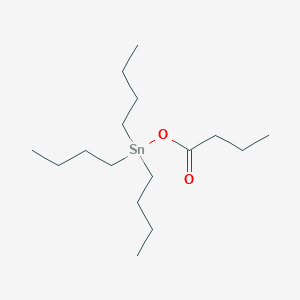
![1-Acetylspiro[2.5]octan-4-one](/img/structure/B14705446.png)
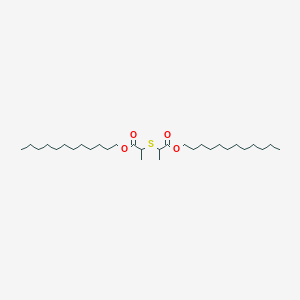
![[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid](/img/structure/B14705454.png)
